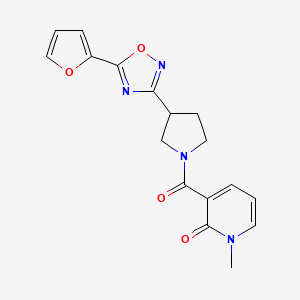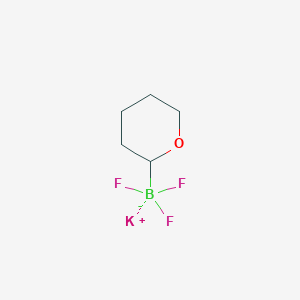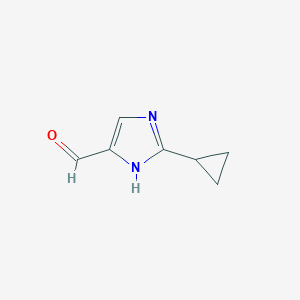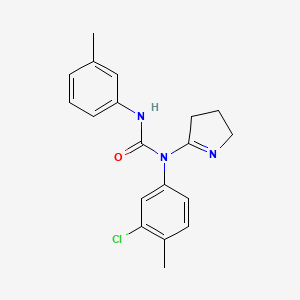
3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-méthylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound featuring a diverse array of functional groups, including a furan ring, an oxadiazole ring, and a pyridine ring
Applications De Recherche Scientifique
Chemistry: : Utilized as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its activity as an enzyme inhibitor and potential pharmaceutical applications.
Medicine: : Explored for antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Utilized in the development of advanced materials due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one can involve multiple steps, each requiring specific reagents and conditions:
Synthesis of 1,2,4-Oxadiazole Ring: : This can be achieved by cyclization of appropriate hydrazides with nitriles in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a carbonyl compound under reductive amination conditions, using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
Coupling Reactions: : The coupling of the furan ring, oxadiazole ring, and pyrrolidine ring can be achieved using carbodiimide-mediated coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of N-hydroxysuccinimide (NHS).
Industrial Production Methods
Large-scale production would involve optimization of these steps for high yield and purity, possibly including:
Flow Chemistry: : Continuous flow reactors can enhance reaction efficiency and safety.
Automated Synthesis: : Robotics and automation can streamline the multi-step synthesis, reducing human error and increasing throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at various positions, particularly on the furan and pyrrolidine rings.
Reduction: : The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation Products: : Formation of ketones and carboxylic acids from furan and pyrrolidine rings.
Reduction Products: : Derivatives with modified oxadiazole ring structures.
Substitution Products: : Halogenated and other substituted derivatives on the furan and pyridine rings.
Mécanisme D'action
The compound's effects are mediated through interaction with specific molecular targets, which may include:
Enzyme Inhibition: : Binding to active sites of enzymes, preventing substrate interaction.
Signal Pathways: : Modulation of intracellular signaling pathways, influencing cellular responses.
DNA Interactions: : Potential intercalation with DNA, affecting gene expression and replication processes.
Comparaison Avec Des Composés Similaires
Similar compounds include:
3-(3-(5-(Thiazol-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: : Features a thiazole ring instead of a furan ring.
3-(3-(5-(Thien-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: : Contains a thiophene ring in place of the furan ring.
3-(3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: : Utilizes a pyridine ring instead of the furan ring.
This compound stands out due to the unique electronic properties and reactive sites conferred by the furan ring, offering distinct advantages in various applications.
Propriétés
IUPAC Name |
3-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20-7-2-4-12(16(20)22)17(23)21-8-6-11(10-21)14-18-15(25-19-14)13-5-3-9-24-13/h2-5,7,9,11H,6,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUSPKSBCPSXHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2397685.png)
![methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2397687.png)




![N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2397694.png)
![Dichloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/new.no-structure.jpg)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2397701.png)
